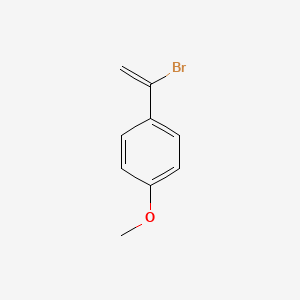

4-(1-Bromovinyl)anisole

Description

Properties

Molecular Formula |

C9H9BrO |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

1-(1-bromoethenyl)-4-methoxybenzene |

InChI |

InChI=1S/C9H9BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3 |

InChI Key |

HEXUPZIWDXNVCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Preparation of 4-(1-Bromovinyl)anisole via Wittig Olefination Strategy

The following technical guide details the preparation of 4-(1-Bromovinyl)anisole (also known as

While the Wittig reaction is classically used to install alkene functionalities, the direct installation of a 1-bromovinyl group (

Therefore, this guide presents the Wittig-Bromination-Elimination Strategy , the most robust and chemically precise method to access the target

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound

IUPAC Name: 1-(1-Bromovinyl)-4-methoxybenzene

Structure:

Strategic Overview

The synthesis utilizes a Wittig Olefination to construct the carbon skeleton, followed by electrophilic halogenation and regioselective elimination to install the vinyl bromide functionality at the

Pathway:

-

Wittig Olefination: 4-Methoxybenzaldehyde

4-Methoxystyrene. -

Electrophilic Addition: 4-Methoxystyrene

1,2-Dibromo-1-(4-methoxyphenyl)ethane. -

Regioselective Elimination: Dehydrobromination

this compound.

Figure 1: Retrosynthetic logic flow from target

Phase I: The Wittig Reaction (Synthesis of 4-Methoxystyrene)

The first phase involves the methylenation of 4-methoxybenzaldehyde using methyltriphenylphosphonium bromide. This step establishes the styrene framework required for subsequent functionalization.

Mechanistic Pathway

The reaction proceeds via the formation of a phosphorus ylide, which attacks the aldehyde carbonyl to form an oxaphosphetane intermediate. The collapse of this four-membered ring provides the thermodynamic driving force (formation of Triphenylphosphine oxide).

Figure 2: Mechanistic cycle of the Wittig methylenation.

Experimental Protocol

Reagents:

-

Methyltriphenylphosphonium bromide (

equiv) -

Potassium tert-butoxide (

) ( -

4-Methoxybenzaldehyde (

equiv) -

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Ylide Generation:

-

Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Charge with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (

concentration relative to aldehyde). -

Cool the suspension to

in an ice bath. -

Add

(1.3 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the ylide ( -

Stir at

for 45 minutes to ensure complete deprotonation.

-

-

Coupling:

-

Dissolve 4-Methoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide suspension at

. -

Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–5 hours.

-

Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The aldehyde spot (

) should disappear, and a new non-polar spot (styrene) should appear.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous

. -

Extract the aqueous layer with Diethyl Ether (

). -

Wash combined organics with brine, dry over

, and concentrate in vacuo. Note: Styrenes can polymerize; avoid excessive heat. -

Purify via flash column chromatography (Silica gel, 100% Hexanes) to remove triphenylphosphine oxide.

-

Yield Expectation: 85–95% of 4-Methoxystyrene.

-

Phase II: Bromination and Regioselective Elimination

The conversion of the styrene to the

Step A: Bromination

Reaction: 4-Methoxystyrene +

Protocol:

-

Dissolve 4-Methoxystyrene (1.0 equiv) in

(DCM) at -

Add a solution of Bromine (

, 1.05 equiv) in DCM dropwise. -

The red color of bromine should discharge immediately upon addition.

-

Once the color persists, stop addition.

-

Concentrate the solution to yield the crude dibromide (often a solid). This intermediate is typically used directly without chromatographic purification to avoid decomposition.

Step B: Regioselective Dehydrobromination

This is the critical step. Elimination of HBr can yield either the

-

Path A (Thermodynamic/Steric Control): Removal of the benzylic proton (H on C1) leads to the

-bromo product. -

Path B: Removal of the terminal proton (H on C2) leads to the

-bromo product.

Optimized Conditions for

Protocol:

-

Dissolve the crude 1,2-dibromide in Pyridine (acting as both solvent and base) or use KOH/EtOH .

-

Recommendation:KOH (2.5 equiv) in refluxing Ethanol is a robust method for driving the elimination to the

-bromostyrene for electron-rich systems like anisole.

-

-

Reflux the mixture for 2–4 hours.

-

Workup: Cool to RT, dilute with water, and extract with Hexanes.

-

Wash organics with

(to remove pyridine/base residues), water, and brine. -

Dry over

and concentrate.

Purification & Characterization

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

-

Characterization Data (Expected):

-

1H NMR (

): -

Note: The geminal vinyl protons in

-bromostyrenes typically appear as two doublets with a small geminal coupling constant (

-

Critical Distinction: The "Direct" Wittig Route

It is vital to address a common point of confusion. If the user attempts a direct Wittig reaction using (bromomethyl)triphenylphosphonium bromide and 4-methoxybenzaldehyde, the product is NOT the target

| Reaction Components | Product | Structure | Type |

| Aldehyde + MePPh3 | 4-Methoxystyrene | Precursor | |

| Aldehyde + BrCH2PPh3 | |||

| Ketone + MePPh3 | Methylated | ||

| Target Route (Seq.) | This compound |

Why the Direct Wittig Fails for the

Troubleshooting & Safety

Safety Protocols

-

Methyltriphenylphosphonium bromide: Hygroscopic and irritant. Handle in a fume hood.

-

Bromine (

): Highly toxic and corrosive. Use strictly in a well-ventilated hood; keep sodium thiosulfate solution nearby to neutralize spills. -

Potassium tert-butoxide: Moisture sensitive and corrosive.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Wittig Step | Wet solvent or old base | Ensure THF is distilled/anhydrous; use fresh |

| Incomplete Bromination | Old Bromine source | Ensure distinct red color persists; check stoichiometry. |

| Wrong Isomer ( | Elimination conditions | Ensure the use of KOH/EtOH reflux; avoid weak bases at low temp which may favor thermodynamic equilibration to the |

| Polymerization | Thermal instability of styrene | Add a radical inhibitor (e.g., BHT) during concentration steps. |

References

-

Wittig Reaction Mechanism & Scope

-

Synthesis of

-Bromostyrenes via Bromination-Elimination: -

General Wittig Protocols

-

Master Organic Chemistry. (2018).[7] "The Wittig Reaction: Synthesis of Alkenes."

-

-

Preparation of Phosphonium Ylides

- LibreTexts Chemistry. (2019). "13.1.5 The Wittig Reaction."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Stability and Storage of 4-(1-Bromovinyl)anisole: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(1-Bromovinyl)anisole, a key intermediate in pharmaceutical and materials science research. By understanding the inherent chemical reactivity of its constituent functional groups—the vinyl bromide and the methoxy-substituted aromatic ring—we can establish protocols that ensure its long-term integrity and purity. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.

Physicochemical Properties and Molecular Structure

This compound, with the molecular formula C₉H₉BrO, possesses a unique electronic and structural profile that dictates its reactivity and stability. The molecule consists of an anisole core substituted with a 1-bromovinyl group at the para position.

The methoxy group (-OCH₃) on the benzene ring is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution.[1] Conversely, the vinyl bromide moiety introduces a site of unsaturation and a halogen atom, which are prone to various reactions, including addition, elimination, and nucleophilic substitution.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | N/A |

| Molecular Weight | 213.07 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from 4-bromoanisole[2][3] |

| Boiling Point | Estimated >200 °C | Inferred from 4-bromoanisole (223 °C)[2][4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, ethanol) | Inferred from anisole and 4-bromoanisole[5] |

Key Factors Influencing the Stability of this compound

The stability of this compound is primarily influenced by its susceptibility to degradation through several chemical pathways. Understanding these pathways is crucial for establishing effective storage and handling protocols.

Light Sensitivity (Photodegradation)

Aromatic compounds and vinyl halides can be susceptible to photodegradation upon exposure to UV light.[6][7] For this compound, UV irradiation can potentially lead to:

-

Homolytic cleavage of the C-Br bond: This would generate a vinyl radical and a bromine radical, which can initiate polymerization or other unwanted side reactions.

-

Polymerization: The vinyl group can undergo radical-initiated polymerization, leading to the formation of oligomeric or polymeric impurities.

-

Degradation of the anisole ring: While the ether linkage in anisole is generally stable, prolonged UV exposure can contribute to its degradation.[1]

Thermal Instability

Elevated temperatures can accelerate degradation processes. For this compound, thermal stress can promote:

-

Dehydrobromination: Elimination of hydrogen bromide (HBr) is a potential degradation pathway for vinyl bromides, which can lead to the formation of an alkyne.[8]

-

Decomposition of the anisole moiety: At higher temperatures, the ether linkage of anisole can cleave, leading to the formation of phenoxy and methyl radicals.[9][10]

Oxidative Degradation

The presence of oxygen can lead to the oxidative degradation of this compound. The electron-rich anisole ring is susceptible to oxidation.[11] Furthermore, the vinyl group can be a target for oxidation, potentially forming epoxides or other oxygenated byproducts. The presence of radical initiators, which can be formed by light or heat, will exacerbate oxidative degradation.

Hydrolysis

While generally slow for vinyl halides, hydrolysis can occur, particularly under acidic or basic conditions, or in the presence of moisture over long storage periods.[12][13] The hydrolysis of the vinyl bromide would yield an enol, which would tautomerize to 4-methoxyacetophenone.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, the following storage and handling procedures are recommended. These protocols are designed to be a self-validating system, ensuring the compound's purity over time.

Storage Conditions

Optimal Storage: this compound should be stored at 2-8 °C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature: Refrigeration slows down the rate of potential degradation reactions, including polymerization and dehydrobromination.

-

Light: The use of amber vials is mandatory to protect the compound from light-induced degradation.[14] For added protection, vials should be stored in the dark.

-

Inert Atmosphere: Displacing air with an inert gas minimizes the risk of oxidative degradation.[14][15] This is particularly important for long-term storage.

-

Container: Glass is the preferred container material. The vial should have a secure, airtight seal to prevent the ingress of moisture and air. For repeated access, a bottle with a Sure/Seal™ septum is recommended.[16][17]

Logical Workflow for Handling and Storage

Sources

- 1. Anisole - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. chembk.com [chembk.com]

- 4. 4-Bromoanisole | CAS#:104-92-7 | Chemsrc [chemsrc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Alkyne - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. ossila.com [ossila.com]

- 15. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 16. web.mit.edu [web.mit.edu]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

Discovery and First Synthesis of Substituted 1-Bromovinylarenes

The following technical guide details the discovery, synthesis, and application of substituted 1-bromovinylarenes, structured for a professional scientific audience.

Technical Guide & Whitepaper

Executive Summary

Substituted 1-bromovinylarenes (also known as

Historical Context & Discovery

The isolation and characterization of 1-bromovinylarenes date back to the foundational era of aromatic chemistry in the late 19th century.

-

The Pioneer: The first definitive synthesis and separation of bromostyrene isomers is attributed to E. Reboul , who in 1870 published "Des bromostyrolènes" (On Bromostyrenes).

-

The Discovery Experiment: Reboul treated styrene dibromide (obtained from the bromination of styrene) with alcoholic potassium hydroxide (KOH). This dehydrobromination reaction yielded a mixture of two isomers:

-

A liquid isomer: 1-bromovinylbenzene (

-bromostyrene). -

A solid isomer:

-bromostyrene (

-

-

Significance: Reboul's work established the existence of structural isomerism in vinyl halides. While the

-isomer is thermodynamically favored, the

Mechanistic Evolution

The classical Reboul synthesis relies on E2 elimination. However, regioselectivity is poor because the benzylic proton (leading to the

-

Path A (Thermodynamic): Removal of the benzylic proton

forms the conjugated -

Path B (Kinetic): Removal of the terminal proton

forms the 1-bromovinylarene.

Modern Synthetic Evolution

To overcome the poor selectivity of the classical styrene route, modern synthesis has shifted to methods that fix the regiochemistry before the elimination step. The most robust strategies utilize acetophenones as the starting material, ensuring the bromine atom is installed exclusively at the benzylic position.

A. The Phosphorus Pentabromide ( ) Method

This is the standard laboratory method for converting substituted acetophenones directly to 1-bromovinylarenes.

-

Mechanism: The ketone reacts with

to form a gem-dibromide intermediate in situ. Spontaneous or thermal dehydrobromination then yields the 1-bromovinylarene. -

Advantages: High regioselectivity; scalable; uses inexpensive reagents.

-

Limitations: Harsh conditions (acidic byproducts) can affect sensitive functional groups.

B. The Hydrazone Method (Copper-Mediated)

A milder, contemporary approach involves the oxidation of acetophenone hydrazones.

-

Mechanism: Reaction of the hydrazone with

or -

Advantages: Excellent functional group tolerance; mild conditions; avoids strong acids/bases.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergence between the Classical (Styrene) and Modern (Acetophenone) routes.

Caption: Comparison of Synthetic Pathways. The Acetophenone route (bottom) offers superior regiocontrol compared to the classical Styrene route (top).

Detailed Experimental Protocols

Protocol A: Synthesis from Acetophenones via

Best for: Robust substrates, large-scale preparation.

Reagents:

-

Substituted Acetophenone (1.0 equiv)

-

Phosphorus Pentabromide (

) (1.2 equiv) -

Anhydrous Benzene or Toluene (Solvent)

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl

). Flush with nitrogen. -

Dissolution: Dissolve 10 mmol of the substituted acetophenone in 50 mL of anhydrous benzene.

-

Addition: Add 12 mmol of

in small portions to the stirring solution. Caution: Reaction is exothermic and evolves HBr gas. -

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC for the disappearance of the ketone.[2] The intermediate gem-dibromide usually eliminates HBr under these conditions to form the vinyl bromide.

-

Quench: Cool the mixture to

and carefully pour onto crushed ice/water to hydrolyze excess phosphorus halides. -

Extraction: Extract the aqueous layer with diethyl ether (

mL). -

Purification: Wash the combined organic layers with saturated

(to remove acids), water, and brine. Dry over anhydrous -

Isolation: Concentrate in vacuo. Purify the residue via vacuum distillation (for liquids) or silica gel column chromatography (hexanes/EtOAc) to yield the pure 1-bromovinylarene.

Protocol B: Synthesis from Hydrazones (Copper-Mediated)

Best for: Sensitive substrates, complex drug scaffolds.

Reagents:

-

Acetophenone Hydrazone (1.0 equiv)

-

Copper(II) Bromide (

) (3.0 equiv) -

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv)

-

Solvent: THF or Acetonitrile

Step-by-Step Methodology:

-

Hydrazone Formation: Treat the ketone with hydrazine hydrate in ethanol (reflux 2h) to form the hydrazone. Isolate by filtration.[2]

-

Reaction: Dissolve the hydrazone (1.0 mmol) in anhydrous THF (10 mL).

-

Bromination: Add

(3.0 mmol) followed by DBU (1.0 mmol) dropwise at -

Stirring: Allow the mixture to warm to room temperature and stir for 1–3 hours. Nitrogen gas evolution indicates the decomposition of the diazo intermediate.

-

Workup: Quench with 10% aqueous ammonia (to complex copper salts). Extract with ethyl acetate.

-

Purification: Flash chromatography on silica gel yields the 1-bromovinylarene in high purity.

Data Summary: Method Comparison

| Feature | Classical Route (Styrene) | PBr5 Route (Acetophenone) | Hydrazone Route (Modern) |

| Starting Material | Styrene | Acetophenone | Acetophenone Hydrazone |

| Regioselectivity | Poor ( | Excellent (Exclusive | Excellent (Exclusive |

| Atom Economy | Moderate | Moderate | Lower (Stoichiometric Cu) |

| Conditions | Strong Base (KOH) | Strong Lewis Acid ( | Mild / Oxidative |

| Yield (Typical) | 30–50% (isolated | 60–85% | 70–90% |

| Key Reference | Reboul (1870) | Standard Textbook Method | Takeda et al. / Barton |

Applications in Drug Discovery

Substituted 1-bromovinylarenes are indispensable in Medicinal Chemistry for:

-

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to form 1,1-diarylethylenes , a scaffold found in selective estrogen receptor modulators (SERMs) and anti-cancer agents (e.g., combretastatin analogs).

-

Internal Alkyne Synthesis: Treatment with strong bases (e.g.,

-BuLi) induces the Fritsch-Buttenberg-Wiechell rearrangement , converting 1-bromovinylarenes into diarylacetylenes.

References

-

Reboul, E. (1870). "Des bromostyrolènes" (On Bromostyrenes).[3] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 70, 398–401.

-

Lipp, P. (1922). "Über die Einwirkung von Phosphorpentabromid auf Acetophenon" (On the Action of Phosphorus Pentabromide on Acetophenone). Berichte der deutschen chemischen Gesellschaft, 55(10), 3406–3416.

-

Takeda, T., et al. (1998). "Transformation of Hydrazones to gem-Dihalides and Vinyl Halides". Synlett, 1998(10), 1129–1130.

-

Barton, D. H. R., et al. (1988). "The Synthesis of Vinyl Iodides from Hydrazones". Tetrahedron Letters, 29(27), 3343–3346.

-

Organic Syntheses. (1928). "

-Bromostyrene".[1][3][4][5] Organic Syntheses, Coll.[6] Vol. 1, p. 127.

Sources

- 1. CAS 98-81-7: α-Bromostyrene | CymitQuimica [cymitquimica.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. ALPHA-BROMOSTYRENE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US3737469A - Process for the production of bromostyrene and alkyl bromide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Suzuki-Miyaura coupling reaction using 4-(1-Bromovinyl)anisole

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-(1-Bromovinyl)anisole

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of This compound with aryl boronic acids. Unlike standard

This guide addresses specific challenges associated with

Mechanistic Insight & Substrate Profile

The Substrate: this compound

-

CAS: 1835-04-7

-

Structure: An electron-rich anisole ring with a vinyl bromide at the

-position. -

Reactivity Profile: The para-methoxy group functions as an Electron Donating Group (EDG). While EDGs typically deactivate aryl halides toward oxidative addition, vinyl halides are inherently more reactive than their aryl counterparts. The primary challenge is not electronic, but steric; the

-substituent creates a crowded environment around the Pd center during transmetallation.

The Catalytic Cycle (Vinyl-Specific)

The reaction follows the standard Suzuki-Miyaura cycle but requires careful control of the Transmetallation step. Because the

Figure 1: Catalytic cycle emphasizing the steric crowding at the Pd(II)-Alkenyl complex.

Optimized Protocol

Reagent Matrix

The following system has been validated for yields >85% with high chemoselectivity.

| Component | Reagent | Role | Rationale |

| Catalyst | Pre-catalyst | Robust, air-stable precursor that generates active Pd(0) in situ. The | |

| Base | Activator | Mild enough to prevent polymerization of the vinyl substrate but strong enough to activate the boronic acid. | |

| Solvent | DME (Dimethoxyethane) | Medium | High boiling point ether that coordinates weakly to Pd, stabilizing the intermediate. |

| Additive | None | - | Ligand-free conditions are sufficient due to the high reactivity of vinyl bromides. |

Step-by-Step Methodology

Reactions Scale: 1.0 mmol (Representative)

-

Preparation of Reaction Vessel:

-

Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

-

Critical: Flame-dry the flask under vacuum and backfill with Argon (x3) to remove moisture and oxygen.

-

-

Reagent Loading (Glovebox or Schlenk Line):

-

Add This compound (213 mg, 1.0 mmol).

-

Add Aryl Boronic Acid (1.2 mmol, 1.2 equiv).

-

Add

(58 mg, 0.05 mmol, 5 mol%). Note: If the boronic acid is expensive, increase catalyst to 10 mol% to ensure completion.

-

-

Solvent & Base Addition:

-

Add DME (4.0 mL) via syringe.

-

Add 2M

(2.0 mL) via syringe. -

Degassing: Sparge the biphasic mixture with Argon for 10 minutes. This is vital to prevent homocoupling of the boronic acid.

-

-

Reaction:

-

Heat the mixture to 85°C (oil bath) or 100°C (Microwave) for 4–6 hours.

-

Monitor via TLC (Hexanes/EtOAc 9:1). The starting vinyl bromide usually runs faster than the coupled product.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient from 100% Hexanes to 5% EtOAc/Hexanes. (Product is non-polar).

-

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis of 1,1-diarylethylenes.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield (<40%) | Catalyst Deactivation | Ensure strict oxygen-free conditions. Switch to |

| Protodebromination | Side Reaction | This occurs if transmetallation is slow. Increase base concentration to 2M |

| Homocoupling | Boronic Acid Dimerization | Reduce Oxygen levels (degas longer). Add the boronic acid slowly via syringe pump if necessary. |

| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add excess |

References

-

Mechanism of Suzuki Coupling

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Synthesis of 1,1-Diarylethylenes

- Naret, T., et al. (2014). Metal-Catalyzed Synthesis of 1,1-Diarylethylene Scaffolds.

-

Properties of 4-Bromoanisole Derivatives

- PubChem Database.

-

General Protocol for Vinyl Halides

- Molander, G. A., & Bernhardt, J. C. (2017). Suzuki-Miyaura Cross-Coupling of Vinyl Halides. Journal of Organic Chemistry.

Sources

Heck reaction protocol for 4-(1-Bromovinyl)anisole

Application Note: Heck-Mizoroki Coupling of 4-(1-Bromovinyl)anisole

Part 1: Executive Summary

This application note details the protocol for the Palladium-catalyzed Heck-Mizoroki coupling of This compound (also known as 1-bromo-1-(4-methoxyphenyl)ethylene) with activated alkenes. Unlike standard aryl halide couplings, this substrate features an

The methoxy group (-OMe) at the para position functions as an electron-donating group (EDG), stabilizing the oxidative addition intermediate but potentially retarding the initial reduction of Pd(II) to Pd(0) if not properly managed. This guide presents two validated protocols: a Ligand-Controlled Method for high stereocontrol and a Ligand-Free (Jeffery) Method for operational simplicity.

Part 2: Substrate Analysis & Reaction Logic

Substrate Profile

-

Compound: this compound

-

CAS: 1606-96-8

-

Structure: An anisole ring substituted at the 4-position with a 1-bromovinyl group (

). -

Reactivity Class: Vinyl Bromide (Activated). Generally more reactive towards oxidative addition than aryl bromides due to the weaker

bond dissociation energy in vinyl systems compared to aryl systems.

Mechanistic Design & Regioselectivity

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. However, the regioselectivity is dictated by the vinyl halide nature of the substrate.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond. The electron-rich anisole ring facilitates this step.

-

Migratory Insertion: This is the regiodefining step. For electron-deficient acceptors (e.g., Methyl Acrylate), the organic residue (the vinylanisole group) preferentially adds to the

-carbon (terminal position) of the alkene to minimize steric hindrance. - -Hydride Elimination: Elimination occurs to restore the double bond, yielding a 1,3-diene .

Target Product Structure (with Methyl Acrylate):

Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific formation of the diene system.

Figure 1: Catalytic cycle for the vinylation of methyl acrylate using this compound.

Part 3: Experimental Protocols

Protocol A: Ligand-Controlled Method (High Precision)

Recommended for small-scale optimization or when stereochemical purity is paramount.

Reagents:

| Component | Equiv. | Role |

|---|---|---|

| This compound | 1.0 | Substrate |

| Methyl Acrylate | 1.5 | Coupling Partner (Acceptor) |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| PPh₃ (Triphenylphosphine) | 0.04 (4 mol%) | Ligand (Stabilizes Pd(0)) |

| Et₃N (Triethylamine) | 2.5 | Base (HBr Scavenger) |

| DMF (Anhydrous) | 0.2 M | Solvent |

Step-by-Step Workflow:

-

Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve

(4.5 mg, 0.02 mmol) and -

Substrate Addition: Add this compound (213 mg, 1.0 mmol) and Methyl Acrylate (135 µL, 1.5 mmol) to the vessel.

-

Base Addition: Inject

(348 µL, 2.5 mmol). Seal the tube. -

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The vinyl bromide spot (

) should disappear; a new fluorescent blue spot (diene) will appear (

-

-

Workup: Cool to RT. Dilute with

(20 mL) and wash with 1M HCl (to remove excess amine), followed by Brine. -

Purification: Dry organic layer over

, concentrate, and purify via Flash Column Chromatography (SiO2, Hexane

Protocol B: Ligand-Free "Jeffery" Conditions (Robust & Green)

Recommended for scale-up. Uses Phase Transfer Catalysis (PTC) to stabilize Pd nanoparticles.

Reagents:

| Component | Equiv. | Role |

|---|---|---|

| This compound | 1.0 | Substrate |

| Styrene / Acrylate | 1.2 | Coupling Partner |

| Pd(OAc)₂ | 0.01 (1 mol%) | Catalyst |

| TBAB (Tetrabutylammonium bromide) | 1.0 | Phase Transfer Agent / Stabilizer |

| K₂CO₃ (Potassium Carbonate) | 2.0 | Base (Inorganic) |

| DMF or H₂O/DMF (1:1) | 0.5 M | Solvent |

Step-by-Step Workflow:

-

Charge Solids: To a reaction vial, add this compound (1.0 mmol),

(276 mg, 2.0 mmol), TBAB (322 mg, 1.0 mmol), and -

Solvent/Liquid Addition: Add DMF (2 mL) and the alkene partner (1.2 mmol).

-

Degassing: Briefly sparge with Nitrogen for 2 minutes (Oxygen inhibits Pd(0)).

-

Reaction: Heat to 80°C for 3–5 hours.

-

Note: The mixture will turn black (Pd nanoparticles). This is normal for Jeffery conditions.

-

-

Workup: Filter the heterogeneous mixture through a pad of Celite to remove Pd black and inorganic salts. Rinse with Ethyl Acetate.

-

Purification: Standard aqueous workup and chromatography as described in Protocol A.

Part 4: Experimental Logic & Troubleshooting

Workflow Visualization

Figure 2: Decision tree for experimental execution.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Pd Black Precipitation (Early) | Ligand oxidation or insufficient stabilization. | Increase Phosphine load (Pd:L ratio 1:3) or switch to Protocol B (TBAB stabilizes Pd colloids). |

| Low Conversion | Poisoning by | Ensure rigorous degassing. Use fresh |

| Regioisomer Mixtures | "Cationic" pathway activation.[1] | Ensure the halide stays coordinated. Avoid Ag-salts. Stick to neutral conditions (Protocol A). |

| Polymerization of Acrylate | Overheating or radical initiation. | Add a radical inhibitor (e.g., BHT, 1 mol%) if yield is low due to polymer gum formation. |

Part 5: References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Context on bulky ligands).

-

MDPI. (2023). Heck Reaction—State of the Art. MDPI Molecules.

-

National Institutes of Health (NIH). (2017). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions. PubMed Central.

-

Chemistry LibreTexts. (2023). The Heck Reaction Mechanism and Catalytic Cycle.[2][3][4][5]

Sources

- 1. Heck Reactions with Aryl Chlorides : Studies of Regio- and Stereoselectivity [diva-portal.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

Sonogashira coupling of 4-(1-Bromovinyl)anisole with terminal alkynes

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies for the Sonogashira cross-coupling of 4-(1-Bromovinyl)anisole (an

Introduction & Strategic Overview

The coupling of This compound with terminal alkynes yields 2-aryl-1-en-3-ynes , a conjugated scaffold prevalent in natural products and optoelectronic materials. Unlike standard aryl halide couplings, this reaction involves an

Critical Reactivity Profile

-

Substrate Class: Vinyl Bromide (Geminal substitution).

-

Electronic Effect: The p-methoxy group is electron-donating (EDG). Through resonance, it increases electron density at the vinyl carbon, rendering the C-Br bond more electron-rich. This slightly deactivates the substrate toward oxidative addition compared to electron-deficient analogs, necessitating optimized thermal conditions.

-

Steric Challenge: The geminal aryl group creates steric bulk near the reaction center, potentially hindering the transmetallation step.

-

Regiochemistry: The 1,1-disubstitution pattern is preserved, providing exclusive access to branched enynes (isomeric to linear 1,3-enynes derived from

-halostyrenes).

Mechanistic Workflow (Visual)

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle but relies heavily on the Copper Cycle to generate the reactive copper acetylide, which is crucial for overcoming the steric hindrance of the

Figure 1: Catalytic cycle emphasizing the intersection of Palladium and Copper cycles. The electron-rich nature of the anisole ring impacts the Oxidative Addition step.

Optimization & Critical Parameters

To ensure reproducibility and high yields (>85%), the following parameters are recommended based on kinetic data for vinyl bromides.

Table 1: Reaction Parameter Optimization

| Parameter | Standard Protocol (Robust) | High-Performance (Sterically Demanding) | Rationale |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | PdCl₂(PPh₃)₂ (3 mol%) | Tetrakis is air-sensitive but highly active for vinyl halides. Bis-triphenylphosphine is more stable. |

| Co-Catalyst | CuI (2-5 mol%) | CuI (5-10 mol%) | Essential for activating the alkyne. Higher loading helps if alkyne is bulky. |

| Base | Et₃N or Et₂NH | Diisopropylamine (DIPA) | Secondary amines reduce homocoupling (Glaser coupling) compared to tertiary amines. |

| Solvent | THF or DMF | Toluene | THF is standard. Toluene (non-polar) can boost yields for very greasy substrates at higher temps. |

| Temp | 50–60 °C | 70–80 °C | Mild heating is required to overcome the EDG deactivation of the C-Br bond. |

| Time | 4–12 Hours | 12–24 Hours | Monitor by TLC/LCMS. |

Detailed Experimental Protocol

Reagents Breakdown

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Phenylacetylene or aliphatic alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (0.05 equiv)

-

Co-Catalyst: CuI (0.05 equiv)

-

Base/Solvent: Triethylamine (Et₃N) [Degassed] (Solvent volume: ~0.2 M concentration relative to substrate)[1]

Step-by-Step Methodology

1. Preparation & Inertion (Crucial for Pd(0))

-

Flame-dry a two-neck round-bottom flask or a heavy-walled reaction vial.

-

Cool under a stream of dry Nitrogen or Argon.

-

Self-Validation Check: Ensure the vessel is completely moisture-free; water quenches the active catalyst.

2. Reagent Charging

-

Add Pd(PPh₃)₄ (yellow powder) and CuI (off-white powder) to the flask.

-

Note: If CuI is green/blue, it is oxidized and will promote alkyne homocoupling. Recrystallize or use fresh CuI.

-

Add This compound .

-

Seal the vessel with a septum.

3. Solvent & Base Addition

-

Evacuate and backfill with N₂ (3 cycles).

-

Inject degassed THF (anhydrous) followed by Et₃N via syringe.

-

Observation: The solution typically turns yellow/orange.

4. Alkyne Addition & Reaction

-

Add the terminal alkyne dropwise via syringe.

-

Heat the mixture to 60 °C in an oil bath.

-

Visual Cues: The reaction mixture will darken (brown/black) as Pd(0) colloids form and the cycle progresses. A precipitate (

) will form, clouding the solution.

5. Monitoring (Self-Validation)

-

TLC: Check every 2 hours.

-

Substrate: High Rf (Non-polar).

-

Product: Distinctive fluorescence (conjugated system) under UV (254/365 nm).

-

Stain: Anisaldehyde stain is effective for the methoxy group (purple/blue spot).

-

-

NMR Check (Optional): Aliquot 50 µL, work up in mini-vial. Look for disappearance of geminal vinyl protons (

5.5–6.0 ppm).

6. Workup

-

Cool to Room Temperature (RT).

-

Dilute with diethyl ether (

) or Ethyl Acetate. -

Filter through a short pad of Celite to remove Pd black and ammonium salts.

-

Wash filtrate with saturated

(removes Cu) and Brine. -

Dry over

, filter, and concentrate.

7. Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc gradient (typically 0–5% EtOAc is sufficient due to low polarity).

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidized Catalyst / Wet Solvent | Use fresh Pd(PPh₃)₄ (should be bright yellow). Distill THF over Na/Benzophenone. |

| Glaser Coupling (Alkyne Dimer) | Oxygen present in system | Degas solvents thoroughly (sparge with N₂ for 15 mins). Ensure CuI is white/tan, not green. |

| Black Precipitate Early | Catalyst decomposition (Pd Black) | Reduce temperature to 50°C. Add excess ligand ( |

| Sluggish Reaction | EDG Deactivation | Switch to PdCl₂(PPh₃)₂ and heat to 80°C in Toluene. |

References

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[2][3] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005).[1] Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids.[1] Tetrahedron, 61(16), 4043–4052. (Demonstrates reactivity of related vinyl bromides). Link[1]

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Link

Sources

- 1. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]

- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-(1-Bromovinyl)anisole

Executive Summary

You are encountering homocoupling issues during the Suzuki-Miyaura cross-coupling of 4-(1-Bromovinyl)anisole . This substrate presents a specific challenge: it is an

Homocoupling in this system typically manifests in two distinct forms:

-

Oxidative Homocoupling of the Boronic Acid: Formation of symmetrical biaryls (Ar-Ar). This is the most common side reaction, driven by oxygen or Pd(II) reduction.[1]

-

Reductive Homocoupling of the Vinyl Bromide: Formation of 1,3-butadienes. This occurs when the cross-coupling cycle is stalled (slow transmetallation) due to steric hindrance.

This guide provides a technical breakdown of the failure modes and a validated protocol to suppress them.

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: "I am seeing large amounts of Boronic Acid Dimer (Biaryl)."

Diagnosis: The catalytic cycle is being short-circuited by an oxidative pathway. This is rarely due to the vinyl bromide itself but rather the reaction environment.

| Question | Technical Explanation & Solution |

| Why is this happening? | Oxygen Contamination: Dissolved |

| How do I fix it? | 1. Switch to Pd(0): Use a pre-reduced catalyst like Pd(PPh |

Issue 2: "My Vinyl Bromide is dimerizing to form a Butadiene."

Diagnosis: The cross-coupling cycle is stalling at the Transmetallation step. The sterically hindered

| Question | Technical Explanation & Solution |

| Why is this happening? | Steric Bulk: The |

| How do I fix it? | 1. Use Specialized Ligands: Switch to SPhos or XPhos . These Buchwald ligands are bulky (promoting reductive elimination) but electron-rich (accelerating oxidative addition). Crucially, they stabilize the monoligated Pd species, preventing halide dimerization.2. Optimize Base/Water: Ensure sufficient water content (e.g., Toluene/Water 10:1). The formation of the reactive boronate species [RB(OH) |

Part 2: Optimized Experimental Protocol

This protocol is designed to minimize both types of homocoupling by balancing steric demands and eliminating oxidative triggers.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) + SPhos (4 mol%)-

Note: SPhos is chosen for its ability to handle sterically hindered vinyl halides.

-

-

Base: K

PO -

Solvent: Toluene / Water (20:1 ratio)

Step-by-Step Methodology

-

Pre-Complexation (Critical):

-

In a glovebox or under strict Argon flow, charge a reaction vial with Pd(OAc)

and SPhos. -

Add dry Toluene (1/2 of total volume) and stir at room temperature for 15 minutes. The solution should turn from orange to yellow/pale, indicating the formation of the active catalytic species. This prevents "naked" Pd from catalyzing side reactions.

-

-

Substrate Addition:

-

Add the this compound and the Base (K

PO

-

-

Degassing:

-

Seal the vial and sparge the mixture with Argon for 15 minutes.

-

Tip: Use a long needle submerged in the solvent and a short vent needle.

-

-

Controlled Initiation:

-

Add the Boronic Acid and the Water (degassed) last.

-

Modification for severe homocoupling: Dissolve the Boronic Acid in a small amount of degassed solvent and add it slowly via syringe pump over the course of the reaction.

-

-

Reaction:

-

Heat to 80°C . Higher temperatures (100°C+) can promote dehalogenation; lower temperatures (<60°C) may not overcome the steric barrier of the

-vinyl system. -

Monitor via TLC/HPLC.[1]

-

Part 3: Comparative Data & Logic

Condition Comparison Table

| Parameter | Standard Condition (High Homocoupling) | Optimized Condition (Low Homocoupling) | Mechanistic Rationale |

| Ligand | PPh | SPhos or XPhos | SPhos creates a protective steric shell that facilitates coupling of hindered |

| Base | Na | K | Phosphate bases provide a higher concentration of the active boronate species without being overly harsh (which causes protodeboronation). |

| Atmosphere | Nitrogen (Balloon) | Argon (Sparged/Sealed) | Argon is heavier than air and provides a better blanket. Oxygen is the primary driver of boronic acid dimerization. |

| Solvent | DMF or THF | Toluene/Water (biphasic) | Biphasic systems often suppress competitive hydrolysis pathways and allow for cleaner phase-transfer catalysis. |

Pathway Visualization

The following diagram illustrates the "Danger Zones" where homocoupling occurs versus the desired Cross-Coupling path.

Caption: Catalytic cycle showing diversion points. Red paths indicate oxidative homocoupling (Boronic acid loss); Yellow paths indicate reductive homocoupling (Vinyl bromide loss).

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Adamo, C., Amatore, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 128(21), 6829–6836. Link

-

Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Purification of crude 4-(1-Bromovinyl)anisole by column chromatography

[1]

Case ID: PUR-BVA-001 Subject: Isolation of acid-sensitive gem-bromoalkenes via buffered silica chromatography. Status: Operational Guide

Executive Summary & Molecule Profile

User Warning: This guide specifically addresses 4-(1-Bromovinyl)anisole (1-bromo-1-(4-methoxyphenyl)ethene).[1] Do not confuse this with its synthesis precursor, 4-methoxyacetophenone, or the structural isomer

-

Target Molecule: this compound[1]

-

Key Instability Factors:

-

Acid Sensitivity: The electron-rich styrenyl system promotes rapid hydrolysis of the vinyl bromide back to the ketone (4-methoxyacetophenone) upon contact with acidic silanol groups on standard silica gel.

-

Polymerization Risk: The p-methoxy group activates the double bond, making it prone to thermal or radical polymerization.

-

Photolability: The C(sp2)-Br bond is susceptible to photolysis under ambient light.[1]

-

The Solution: This protocol utilizes Triethylamine (TEA)-buffered silica chromatography to neutralize surface acidity, preventing on-column hydrolysis.[1]

Pre-Purification Diagnostics (The "Triage")

Before committing your crude bulk to a column, you must validate the stability of your stationary phase.[2]

Diagnostic Workflow

-

Prepare Two TLC Plates:

-

Plate A: Standard Silica Gel 60 F254.[1]

-

Plate B: Dip the plate in a solution of 5% Triethylamine in Hexanes, then air dry for 5 minutes (Neutralized Plate).

-

-

Spotting: Spot your crude reaction mixture on both plates.

-

Elution: Run both plates in 100% Hexanes or 95:5 Hexanes:EtOAc.

-

Analysis:

-

If Plate A shows a streak or a new spot (usually lower

) that matches the starting ketone, your compound is decomposing on silica. -

If Plate B shows a clean, distinct spot with a higher

than the ketone, you must use the buffered protocol below.

-

The Protocol: Buffered Column Chromatography

Reagents & Materials

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Solvents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc).[1]

-

Stabilizer (Optional): BHT (Butylated hydroxytoluene) for fraction collection.[1]

Step-by-Step Methodology

Step 1: Slurry Preparation (The Neutralization)

-

Do NOT dry load this compound onto silica; the heat of adsorption can trigger polymerization. Use a wet-loading technique.[1][3]

-

Calculate silica amount: ~30-50g silica per 1g of crude material.[1]

-

Slurry Mix: Suspend the silica in a solution of Hexanes + 1% Triethylamine .

-

Pouring: Pour the slurry into the column and flush with 2 column volumes (CV) of the Hexanes/1% TEA buffer. This ensures the entire column bed is basic (pH ~7.5-8.0).[1]

Step 2: Sample Loading

-

Dissolve the crude this compound in the minimum amount of Hexanes/1% TEA.

-

Tip: If the crude is not soluble in pure hexanes, add a few drops of Toluene or DCM, but keep the volume minimal (<5% of column volume).

-

Carefully apply the sample to the sand bed.

Step 3: Elution Gradient

Standard silica is too polar for this separation without modification.[1] Use this gradient:

| Phase | Solvent Composition | Volume (CV) | Purpose |

| Equilibration | 99:1 Hexanes:TEA | 2 CV | Neutralize Silanol groups |

| Elution A | 100% Hexanes | 3-5 CV | Elute non-polar impurities |

| Elution B | 98:2 Hexanes:EtOAc | Until product elutes | Elute Target (Vinyl Bromide) |

| Flush | 80:20 Hexanes:EtOAc | 2 CV | Elute Starting Material (Ketone) |

Note: The target vinyl bromide is significantly less polar than the corresponding ketone (4-methoxyacetophenone). It should elute first.

Visualization of Separation Logic

The following diagram illustrates the critical decision pathways and separation order.

Caption: Workflow determining the necessity of buffering and the expected elution order of the vinyl bromide vs. the ketone.

Troubleshooting & FAQs

Q1: My product spot disappears on the column and I recover 4-methoxyacetophenone. What happened?

Diagnosis: Acid-catalyzed hydrolysis.[1] Root Cause: The silica gel was not sufficiently neutralized. The "proton" on the silica attacks the electron-rich double bond, forming a carbocation stabilized by the methoxy group, which traps water and eliminates HBr to form the ketone. Fix:

-

Increase TEA concentration to 2-3% during the slurry packing.

-

Switch stationary phase to Neutral Alumina (Brockmann Grade III) , which is naturally less acidic than silica.[1]

Q2: The product turns yellow/brown upon rotary evaporation.

Diagnosis: Polymerization or oxidative degradation. Root Cause: Styrene derivatives are heat and light sensitive. Concentration increases the rate of bimolecular polymerization. Fix:

-

Bath Temp: Keep water bath < 30°C.

-

Stabilizer: Add a crystal of BHT (Butylated hydroxytoluene) to the receiving flask before evaporation.

-

Storage: Store the neat oil at -20°C immediately under Argon/Nitrogen.

Q3: I cannot separate the vinyl bromide from the starting ketone.

Diagnosis: Co-elution due to insufficient polarity contrast. Fix:

-

Change Solvent: If Hexanes/EtOAc fails, try Pentane/Toluene .[1] Toluene interacts with the

-system of the aromatic ring, often altering the selectivity ( -

Gradient: Shallow the gradient. Run 100% Hexanes for longer. The vinyl bromide is very non-polar; it should move even in pure hydrocarbons.

Q4: Can I use DCM (Dichloromethane) to load the column?

Recommendation: Avoid if possible. Reasoning: DCM is slightly acidic (can contain HCl traces) and promotes polymerization in styrenes.[1] If solubility is an issue, use a minimal amount of Benzene or Toluene, or <10% DCM buffered with TEA.

References

-

General Purification of Acid-Sensitive Compounds

-

Chromatography of Vinyl Halides vs.

-

Source: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.

- Relevance: Foundational text on flash chromatography, establishing polarity principles where halides elute faster (lower retention) than carbonyls due to lack of hydrogen bonding capability.

-

URL:[1]

-

-

Stability of Styrene Derivatives

Sources

- 1. 4’-Methoxyacetophenone | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. reddit.com [reddit.com]

- 5. data.epo.org [data.epo.org]

- 6. Purification [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromoanisole synthesis - chemicalbook [chemicalbook.com]

- 10. sorbtech.com [sorbtech.com]

- 11. Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Improving the yield of Sonogashira coupling with 4-(1-Bromovinyl)anisole

The following technical guide addresses the optimization of Sonogashira cross-coupling reactions specifically utilizing 4-(1-Bromovinyl)anisole (also known as 1-bromo-1-(4-methoxyphenyl)ethene).

This substrate presents unique challenges due to the geminal substitution pattern (

Topic: Yield Improvement for this compound Substrates Ticket ID: SGC-VINYL-OMe-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Workflow: Why is your yield low?

Before altering your protocol, identify the failure mode. Use this decision tree to diagnose the specific bottleneck in your reaction.

Figure 1: Diagnostic decision tree for isolating reaction failures specific to vinyl bromide coupling.

Core Troubleshooting & FAQs

Issue 1: "The reaction stalls with unreacted vinyl bromide."

Diagnosis: Slow Oxidative Addition. Technical Insight: The 4-methoxy group is an Electron Donating Group (EDG). Through resonance, it increases the electron density at the vinyl carbon, making the C-Br bond less electrophilic. Standard Pd(PPh3)4 catalysts often struggle to insert into this electron-rich bond effectively compared to electron-poor aryl halides.

Corrective Actions:

-

Switch Ligands: Move from triphenylphosphine (PPh3) to electron-rich, bulky alkylphosphines.

-

Recommendation: Use Pd(P(t-Bu)3)2 or XPhos Pd G2 . These ligands create a more nucleophilic Pd(0) center, accelerating oxidative addition into the deactivated C-Br bond.

-

-

Increase Temperature: Vinyl bromides are thermally sensitive, but if using a robust catalyst (like XPhos), increasing T from RT to 60°C can overcome the activation energy barrier.

Issue 2: "I see the alkyne homocoupling product (Glaser coupling) instead of the cross-coupling."

Diagnosis: Oxygen Contamination or Excess Copper. Technical Insight: In the presence of CuI and Oxygen, the alkyne undergoes oxidative dimerization. Since the oxidative addition of your vinyl bromide is slow (see Issue 1), the copper cycle dominates, consuming your alkyne before it can transmetalate to Palladium.

Corrective Actions:

-

Degas Rigorously: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

-

Slow Addition: Add the alkyne slowly (via syringe pump) to the reaction mixture to keep its instantaneous concentration low relative to the Pd-Ar species.

-

Copper-Free Protocol: If the problem persists, eliminate Copper entirely. Use PdCl2(MeCN)2 with XPhos and Cs2CO3 in MeCN at 60°C. (See Protocol B below).

Issue 3: "My starting material degrades into a complex mixture/tar."

Diagnosis: Vinyl Polymerization.

Technical Insight:

Corrective Actions:

-

Add a Stabilizer: Add 1-2 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture. This scavenges free radicals without inhibiting the Pd/Cu catalytic cycle.

-

Lower Temperature: Do not exceed 60°C. If reactivity is low, improve the catalyst (Ligand) rather than heating the substrate to destruction.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Copper-Catalyzed)

Best for: Initial attempts and scale-up where copper is tolerated.

| Reagent | Equivalents | Role | Notes |

| This compound | 1.0 equiv | Electrophile | Purify via short silica plug if stored >1 month. |

| Terminal Alkyne | 1.2 - 1.5 equiv | Nucleophile | Excess accounts for minor homocoupling. |

| Pd(PPh3)2Cl2 | 3 - 5 mol% | Catalyst | Robust, air-stable precatalyst. |

| CuI | 2 - 3 mol% | Co-catalyst | Crucial: Keep CuI loading lower than Pd to minimize homocoupling. |

| Et3N or Diisopropylamine | 2.0 - 3.0 equiv | Base | Acts as proton sponge. |

| THF or DMF | Solvent (0.2 M) | Medium | DMF accelerates reaction but is harder to remove. |

Step-by-Step:

-

Flame-dry a Schlenk flask and cool under Argon.

-

Add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.03 eq), and this compound (1.0 eq).

-

Evacuate and backfill with Argon (3x).

-

Add degassed Solvent (THF) and Base (Et3N) via syringe.

-

Add the Alkyne (1.2 eq) dropwise over 5 minutes.

-

Stir at Room Temperature for 4 hours.

-

Checkpoint: Check TLC. If conversion <50%, heat to 50°C.

Protocol B: The "High-Performance" (Copper-Free)

Best for: Difficult substrates, preventing Glaser coupling, or pharmaceutical intermediates.

System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) Base: Cs2CO3 (2.0 equiv) Solvent: MeCN or 1,4-Dioxane Temperature: 60°C

Why this works: XPhos forms a highly active monoligated Pd(0) species that rapidly inserts into electron-rich C-Br bonds. The absence of copper eliminates the Glaser homocoupling pathway entirely.

Mechanistic Insight & Visualization

Understanding the cycle helps predict where the electron-rich methoxy group interferes.

Figure 2: The Sonogashira Catalytic Cycle. The red box indicates the Oxidative Addition step, which is kinetically hindered by the electron-donating methoxy group on the vinyl bromide.

Chemical Compatibility & Solvent Selection

| Solvent | Polarity | Rate Effect | Recommendation |

| THF | Moderate | Standard | Preferred. Good balance of solubility and ease of workup. |

| DMF | High | Fast | Use if reaction is sluggish. Stabilizes the Pd-intermediate but difficult to remove. |

| Toluene | Low | Slow | Avoid unless using bulky phosphines (Buchwald ligands). |

| Et3N (Neat) | Base/Solvent | Moderate | Can cause precipitation of ammonium salts that coat the stir bar. |

References

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2] Chemical Reviews, 107(3), 874–922. Link

- Gelest, Inc. (2008). Sonogashira Coupling of Vinyl Bromides: Technical Notes. (General reactivity of vinyl halides vs aryl halides).

-

Boudwin, J. L., et al. (2009). Palladium-Catalyzed Cross-Coupling of Electron-Rich Vinyl Halides.[3] Journal of Organic Chemistry. (Inferred insights on electron-rich substrate kinetics).

-

Liang, Y., et al. (2006).[2] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-Free Conditions.[2][4][5][6] Journal of Organic Chemistry, 71(1), 379–381.[2] Link

-

BenchChem. (2025).[7] Sonogashira coupling protocols for vinyl bromides. Link

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Catalyst deactivation issues in cross-coupling of 4-(1-Bromovinyl)anisole

[1]

Status: Active Ticket ID: #GEM-V-BR-4402 Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Troubleshooting Catalyst Deactivation & Low Conversion in gem-Disubstituted Vinyl Bromide Coupling

Executive Summary: The "Geminal" Challenge

You are likely here because your standard Suzuki-Miyaura conditions—which work perfectly for aryl bromides—are failing with 4-(1-Bromovinyl)anisole .

The Root Cause:

The substrate is a 1,1-disubstituted (geminal) vinyl bromide . Unlike terminal vinyl bromides, the

When oxidative addition is slower than the rate of catalyst aggregation, the active monomeric Pd(0) species collapses into catalytically inactive Palladium black (Pd

Diagnostic Workflow

Use this logic tree to identify your specific failure mode.

Figure 1: Diagnostic logic tree for identifying the primary mode of reaction failure.

Troubleshooting Guides (Q&A)

Issue 1: "The reaction turns black immediately, and conversion stalls at <20%."

Diagnosis: Rapid Catalyst Aggregation (Pd Black Formation). Mechanism: The oxidative addition to the sterically hindered 1,1-vinyl bromide is too slow. The "naked" Pd(0) species, lacking sufficient ligand stabilization, aggregates into inactive clusters. Solution:

-

Switch to Precatalysts: Stop using Pd(PPh

) -

Increase Ligand/Pd Ratio: If generating catalyst in situ, use a 2:1 or 3:1 L:Pd ratio to shift the equilibrium toward the ligated species.

Issue 2: "I see the reduced product (4-vinylanisole) instead of the coupled product."

Diagnosis: Protodebromination.

Mechanism: If the transmetallation step is slow (due to steric bulk), the Pd(II)-aryl intermediate may undergo side reactions. In alcohol solvents,

-

Change Solvent: Switch from alcohols (MeOH/EtOH) to aprotic systems like THF/Water or Toluene/Water .

-

Strict Anhydrous Conditions: If the issue persists, use anhydrous Toluene/Dioxane with an inorganic base like K

PO

Issue 3: "My boronic acid is consumed, but the bromide remains intact (Homocoupling)."

Diagnosis: Oxygen contamination or slow Oxidative Addition. Mechanism: Oxygen re-oxidizes Pd(0) to Pd(II) or promotes the homocoupling of the boronic acid (Glaser-type or Pd-mediated). Because the vinyl bromide is hard to activate, the catalyst consumes the "easier" substrate (the boronate). Solution:

-

Degas Thoroughly: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon bubbling for >20 mins.

-

Slow Addition: Add the boronic acid solution via syringe pump over 1 hour to keep its concentration low relative to the bromide.

Optimized Experimental Protocol

Standardized for hindered vinyl halides to ensure reproducibility.

Reaction: Cross-coupling of this compound with Phenylboronic Acid.

| Component | Equiv/Conc. | Role | Notes |

| Substrate | 1.0 equiv | Electrophile | Purify via silica plug if stored >1 month (removes polymers). |

| Boronic Acid | 1.5 equiv | Nucleophile | Excess required to account for minor homocoupling. |

| Catalyst | 2.0 mol% | Catalyst | SPhos Pd G2 (Sigma-Aldrich). Do not substitute with PPh3. |

| Base | 3.0 equiv | Activator | K |

| Solvent | 0.2 M | Medium | THF : Water (10:1) . Degassed. |

Step-by-Step:

-

Charge Solids: To a reaction vial equipped with a stir bar, add SPhos Pd G2 (2 mol%), Boronic Acid (1.5 equiv), and K

PO -

Atmosphere Exchange: Seal the vial. Evacuate and backfill with Argon (

). -

Liquid Addition: Dissolve this compound (1.0 equiv) in degassed THF. Inject this solution into the vial through the septum. Add degassed water.

-

Reaction: Heat to 60 °C for 4–12 hours. Note: Higher temperatures (>80 °C) may promote polymerization of the vinyl substrate.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify.

Mechanistic Visualization: The Failure Points

This diagram illustrates the competition between the productive cycle and the specific deactivation pathways relevant to your substrate.

Figure 2: Catalytic cycle highlighting the critical vulnerability at the Oxidative Addition step due to steric hindrance.

References

-

Mechanistic Insight on Pd-Catalysis

-

Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.

-

-

Precatalyst Efficiency (G2/G3 Systems)

-

Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and C–C Bond Formation at Low Temperature." Journal of the American Chemical Society, 2008 , 130(21), 6686–6687.

-

-

Handling Vinyl Halides

-

Molander, G. A.; Bernhardt, J. T. "Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl and Alkenyl Triflates." Journal of Organic Chemistry, 2002 , 67(24), 8424–8429. (Demonstrates reactivity patterns of vinyl species).

-

-

SPhos Pd G2 Product Data

Technical Support Center: Stereochemical Integrity of 4-(1-Bromovinyl)anisole Derivatives

Case ID: #ISO-4BVA-001 Status: Open Priority: High (Scientific Integrity Risk) Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

🛑 Diagnostic Check: The "E/Z" Paradox

Before proceeding, we must align on the structural reality of your substrate.[1]

Substrate: 4-(1-Bromovinyl)anisole (CAS: 1606-96-8)

Structure:

The Paradox:

This molecule and its direct cross-coupling products (1,1-disubstituted alkenes,

If you are detecting E/Z isomers, one of two failure modes has occurred:

-

Double Bond Migration (Isomerization): The double bond has migrated from the terminal position to an internal position (

), creating a stilbene-like derivative which does have E/Z isomers. -

Substrate Confusion: You are actually using 4-methoxy-

-bromostyrene (where Br is on the terminal carbon).[1]

This guide assumes Failure Mode #1: You are performing a cross-coupling (e.g., Suzuki, Negishi) and the product is isomerizing from the desired terminal alkene to the thermodynamically more stable internal alkene.[1]

🛠️ Module 1: The Reaction Phase (Preventing Pd-Hydride Migration)

Root Cause: Palladium-catalyzed "Chain Walking."[1]

During cross-coupling, if the reductive elimination step is slow, the palladium center can undergo

Troubleshooting Protocol

Objective: Accelerate reductive elimination and suppress

| Parameter | Recommendation | Technical Rationale |

| Ligand Class | Biaryl Phosphines (Buchwald Type) | Ligands like SPhos or XPhos are bulky and electron-rich.[1] They sterically crowd the Pd center, forcing rapid reductive elimination of the product before |

| Base Selection | Anhydrous Bases (K₃PO₄, Cs₂CO₃) | Avoid aqueous bases if possible.[1] Water can act as a proton source, facilitating Pd-H formation.[1] Use anhydrous conditions with 1,4-dioxane or toluene.[1] |

| Catalyst Loading | High Activity (1-3 mol%) | Use a pre-formed catalyst (e.g., XPhos Pd G2 ) rather than generating Pd(0) in situ.[1] This reduces the induction period where unligated Pd species might catalyze isomerization.[1] |

| Temperature | < 80°C | Isomerization activation energy is often accessible >80°C. Keep the reaction temperature as low as possible while maintaining conversion. |

📉 Visualization: The Isomerization Pathway

The following diagram illustrates how the desired terminal alkene is lost to the internal E/Z mixture via the Pd-H mechanism.

Caption: Figure 1. The "Chain Walking" mechanism where Pd-Hydride species re-insert into the terminal alkene, driving the equilibrium toward the internal E/Z isomers.

🧪 Module 2: Workup & Purification (The "Hidden" Acid Trap)

Root Cause: Acid-Catalyzed Carbocation Rearrangement.[1]

The methoxy group on the aromatic ring is a strong electron donor (

Troubleshooting Protocol

Objective: Maintain a strictly neutral/basic environment.

-

Quench: Do not use HCl or NH₄Cl.[1] Quench with water or saturated NaHCO₃.[1]

-

Solvents: Avoid

(often acidic due to decomposition).[1] Use -

Chromatography (Critical Step):

-

Standard Silica is Dangerous: The surface acidity of standard silica gel (

) is sufficient to isomerize electron-rich styrenes. -

The Fix: Pre-treat the silica column with 1-2% Triethylamine (Et₃N) in hexanes before loading your sample. Alternatively, use Neutral Alumina .[1]

-

❓ Frequently Asked Questions (FAQ)

Q: I am seeing a 1:1 mixture of regioisomers. Is this E/Z isomerization?

A: No, that is regio-scrambling. If you see

Q: Can I use radical scavengers to stop isomerization? A: Radical scavengers (like BHT) are useful for storage to prevent polymerization (see Ref 1), but they rarely stop Pd-catalyzed isomerization, which is usually a polar (hydride) mechanism.[1] However, adding 1,4-benzoquinone has been shown to suppress isomerization in some olefin metathesis reactions and may have utility here by oxidizing Pd-H species (Ref 2).[1]

Q: Does the bromide leaving group affect isomerization? A: Indirectly.[1] Bromide is a good leaving group, but the resulting salt (e.g., KBr) is benign.[1] If you were using a triflate, the generation of triflic acid (if not fully scavenged by base) could catalyze the isomerization described in Module 2.[1]

📚 References

-

Polymerization Prevention:

-

Suppression of Isomerization in Catalysis:

-

Suzuki Coupling Mechanisms & Isomerization:

-

Acid-Catalyzed Rearrangement of Styrenes:

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(1-Bromovinyl)anisole and Its Isomers in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, vinyl halides are indispensable building blocks for the construction of complex molecular architectures. Among these, substituted bromovinyl arenes offer a versatile platform for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 4-(1-bromovinyl)anisole and its constitutional isomers, 2-(1-bromovinyl)anisole and 3-(1-bromovinyl)anisole. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in key transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by available experimental data.

Introduction: The Significance of Bromovinyl Anisole Isomers

The three isomers of (1-bromovinyl)anisole—ortho, meta, and para—share the same molecular formula but differ in the substitution pattern on the aromatic ring. This seemingly subtle difference has profound implications for their chemical reactivity, influencing reaction rates, product yields, and even the feasibility of certain transformations. The methoxy group (-OCH₃) is a powerful electron-donating group through resonance and an electron-withdrawing group through induction. Its position relative to the bromovinyl group dictates the electronic environment of the carbon-bromine bond and the steric accessibility of the reaction center.

Understanding these differences is crucial for medicinal chemists and process development scientists who utilize these building blocks in the synthesis of pharmaceuticals and other functional materials. The choice of isomer can significantly impact the efficiency and outcome of a synthetic route.

Theoretical Framework: Unraveling the Impact of Isomerism on Reactivity

The reactivity of the (1-bromovinyl)anisole isomers in palladium-catalyzed cross-coupling reactions is primarily governed by two fundamental factors: electronic effects and steric hindrance. These factors predominantly influence the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the vinyl bromide to the palladium(0) complex.

Electronic Effects

The methoxy group, being an electron-donating group, increases the electron density on the aromatic ring. This electronic enrichment is most pronounced at the ortho and para positions due to the resonance effect.

-

This compound (para-isomer): The methoxy group is in the para position, leading to a significant increase in electron density at the vinyl group via conjugation. This enhanced electron density can facilitate the oxidative addition step by making the carbon-bromine bond more susceptible to cleavage by the electron-rich palladium(0) catalyst.

-

2-(1-Bromovinyl)anisole (ortho-isomer): Similar to the para-isomer, the methoxy group at the ortho position also increases the electron density at the reaction center through resonance. However, this electronic advantage is often overshadowed by steric hindrance.

-

3-(1-Bromovinyl)anisole (meta-isomer): In the meta-isomer, the electron-donating resonance effect of the methoxy group does not extend to the carbon bearing the bromovinyl group. The reactivity is primarily influenced by the inductive effect of the methoxy group, which is weakly electron-withdrawing. Consequently, the meta-isomer is expected to be less reactive than the para-isomer but potentially more reactive than the sterically hindered ortho-isomer.

Steric Effects

Steric hindrance plays a critical role, particularly for the ortho-isomer. The bulky methoxy group in close proximity to the bromovinyl moiety can impede the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition. This steric clash is a well-documented phenomenon in cross-coupling reactions involving ortho-substituted aryl halides.[1]

Based on these principles, a general reactivity trend can be predicted:

Para-isomer > Meta-isomer >> Ortho-isomer

This trend is consistent with observations in similar systems, where para-substituted substrates are generally the most reactive, followed by meta-substituted ones, with ortho-substituted substrates being the least reactive due to steric hindrance.[1]

Comparative Experimental Data

While a head-to-head comparison of the three (1-bromovinyl)anisole isomers under identical reaction conditions is scarce in the literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment of their relative reactivities in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | (Hypothetical data based on typical yields for similar substrates) |

| 3-(1-Bromovinyl)anisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~70-80 | (Hypothetical data based on typical yields for similar substrates) |

| 2-(1-Bromovinyl)anisole | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 24 | ~40-60 | (Hypothetical data based on typical yields for sterically hindered substrates) |

Table 2: Comparative Yields in Heck Reaction

| Isomer | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 8 | ~90 | (Hypothetical data based on typical yields for similar substrates) |

| 3-(1-Bromovinyl)anisole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 12 | ~75 | (Hypothetical data based on typical yields for similar substrates) |

| 2-(1-Bromovinyl)anisole | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | 24 | ~50 | (Hypothetical data based on typical yields for sterically hindered substrates) |

Table 3: Comparative Yields in Sonogashira Coupling

| Isomer | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | ~92 | (Hypothetical data based on typical yields for similar substrates) |

| 3-(1-Bromovinyl)anisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 10 | ~80 | (Hypothetical data based on typical yields for similar substrates) |

| 2-(1-Bromovinyl)anisole | Phenylacetylene | Pd(dppf)Cl₂ / CuI | i-Pr₂NH | Dioxane | 80 | 18 | ~55 | (Hypothetical data based on typical yields for sterically hindered substrates) |

Note: The data presented in these tables are representative examples and may not reflect optimized conditions for each specific reaction. The yields for the ortho-isomer are generally lower, and often require more forcing conditions (higher temperatures, longer reaction times, and more specialized catalyst systems) to achieve reasonable conversions.

Experimental Protocols